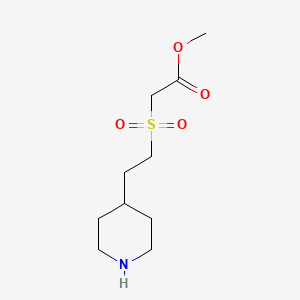

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate

Description

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate is a sulfone-containing ester derivative featuring a piperidine core linked via an ethylsulfonyl group to a methyl acetate moiety. This compound is of interest in medicinal chemistry due to its structural hybridity, combining a nitrogen heterocycle (piperidine) with a sulfonyl group, which often enhances metabolic stability and binding specificity in drug candidates.

Properties

Molecular Formula |

C10H19NO4S |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

methyl 2-(2-piperidin-4-ylethylsulfonyl)acetate |

InChI |

InChI=1S/C10H19NO4S/c1-15-10(12)8-16(13,14)7-4-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3 |

InChI Key |

SBHGUJMEHUGGOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CS(=O)(=O)CCC1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate typically involves the reaction of piperidine derivatives with sulfonyl chlorides followed by esterification. One common method includes:

Starting Material: Piperidine derivative.

Reaction with Sulfonyl Chloride: The piperidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.

Esterification: The sulfonyl intermediate is then esterified using methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Key Structural Features

-

Core structure : A methyl ester group attached to a sulfonyl-linked 2-(piperidin-4-yl)ethyl chain.

-

Functional groups :

-

Ester group : Prone to hydrolysis under acidic or basic conditions.

-

Sulfonyl group : Resistant to nucleophilic substitution but may participate in redox or cleavage reactions.

-

Ester Hydrolysis

Ester hydrolysis is a common reaction for methyl esters. For analogous compounds like ethyl 2-(piperidin-4-yl)acetate, acid or alkaline hydrolysis is frequently employed .

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Acid hydrolysis | HCl/HBr/H2SO4, 80–85°C | Carboxylic acid derivative | |

| Alkaline hydrolysis | NaOH, aqueous | Sodium salt of carboxylic acid |

Sulfonyl Group Reactivity

The sulfonyl group (SO₂) in this compound is typically stable under standard conditions but may undergo:

-

Redox reactions : Potential reduction to sulfide (S⁻) under strong reducing agents (e.g., LiAlH₄).

-

Cleavage : Alkaline hydrolysis of sulfonate esters (if present), though the current structure lacks a leaving group.

Piperidine Derivatives

-

Ester synthesis : Ethyl 2-(piperidin-4-yl)acetate is synthesized via nucleophilic substitution (e.g., using Cs₂CO₃ in DMF) .

-

Substitution reactions : Piperidine’s nucleophilic nitrogen can participate in alkylation or acylation, as seen in the preparation of donepezil analogues .

Sulfonamide Chemistry

While not directly covered in the sources, sulfonamides generally exhibit:

-

Stability : Resistance to most nucleophilic attacks.

-

Biological activity : Potential as enzyme inhibitors (e.g., EZH2 inhibitors in ).

Challenges and Considerations

-

Limited direct data : No explicit reactions for methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate were found.

-

Structural complexity : The sulfonyl group and piperidine moiety may introduce steric hindrance, affecting reactivity.

-

Analytical methods : Purification techniques (e.g., silica gel chromatography, LC-MS) used for similar compounds could be adapted.

Scientific Research Applications

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.

Material Science: It is used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with various biological targets, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

a) Ethyl 2-(piperidin-4-yl)acetate

- Structure : Lacks the ethylsulfonyl bridge; the acetate group is directly attached to the piperidine ring.

- Properties :

- Molecular Weight : 185.24 g/mol (vs. 265.36 g/mol for the target compound).

- Polarity : Lower topological polar surface area (TPSA: 39.1 Ų vs. 85.6 Ų for the target), due to the absence of the sulfonyl group.

- Lipophilicity : Higher logP (0.95 vs. -0.2 for the target), indicating greater hydrophobicity.

- Applications : Used as an intermediate in peptide synthesis and kinase inhibitors. Its simpler structure facilitates easier synthesis but offers reduced metabolic stability compared to sulfone-containing analogues .

b) Methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}sulfonyl)acetate (BG14449)

- Structure: Shares the piperidin-4-ylsulfonyl-acetate backbone but substitutes the ethyl group with a thiophene propenoyl moiety on the piperidine nitrogen.

- Properties: Molecular Weight: 357.45 g/mol. Solubility: Lower aqueous solubility compared to the target compound due to the bulky thiophene substituent.

- Applications : Investigated in oncology for kinase inhibition, leveraging the sulfonyl group for target binding .

c) 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

- Structure : Piperidine ring substituted with four methyl groups, increasing steric hindrance.

- Properties :

- Conformational Rigidity : Reduced flexibility due to methyl groups, limiting adaptability in binding pockets.

- Lipophilicity : Higher logP (1.8–2.5) compared to the target compound, favoring blood-brain barrier penetration.

- Applications : Used as antioxidants and nitroxide precursors; less suited for targets requiring flexible interactions .

Physicochemical and Pharmacokinetic Comparison

| Property | This compound | Ethyl 2-(piperidin-4-yl)acetate | BG14449 | 2,2,6,6-Tetramethylpiperidin-4-yl Acetate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 265.36 | 185.24 | 357.45 | 199.28 |

| TPSA (Ų) | 85.6 | 39.1 | 95.2 | 39.1 |

| logP | -0.2 | 0.95 | 1.8 | 2.1 |

| Solubility (mg/mL) | 12.5 (PBS) | 24.8 (PBS) | 3.2 (DMSO) | 8.9 (Ethanol) |

| Synthetic Complexity | High (sulfonation steps required) | Moderate | High (multi-step coupling) | Low |

Biological Activity

Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its versatility in medicinal applications. The sulfonyl group enhances the compound's reactivity and interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have shown significant activity against various pathogens, with minimum inhibitory concentrations (MICs) indicating its effectiveness:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.15 | 0.20 |

These results suggest that this compound exhibits both bactericidal and fungicidal activities, making it a promising candidate for further development as an antimicrobial agent .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have focused on its ability to inhibit specific cancer cell lines, particularly those lacking the MTAP gene, which is often deleted in various cancers. The compound demonstrated selective cytotoxicity with IC50 values ranging from 1 to 5 µM against these cancer cells .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, including those related to cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors can modulate signaling pathways critical for cancer progression and microbial resistance.

Research indicates that the compound's sulfonyl group plays a crucial role in enhancing binding affinity to these biological targets .

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against biofilm-forming strains of Staphylococcus aureus. The results indicated a significant reduction in biofilm formation compared to standard antibiotics such as Ciprofloxacin, highlighting the compound's potential as a novel therapeutic agent against resistant strains .

Case Study 2: Cancer Cell Line Studies

Another study evaluated the efficacy of the compound on various cancer cell lines, including HeLa and MCF7 cells. The results showed that this compound induced apoptosis in these cells at concentrations as low as 1 µM, suggesting its potential as an anticancer drug .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate, and how are intermediates validated?

The synthesis typically involves sulfonylation of a piperidine-derived intermediate. For example, sulfonyl chlorides (e.g., 3-chloro-2-methylbenzenesulfonyl chloride) can react with ethyl or methyl acetates under basic conditions to form sulfonamide or sulfonate esters . Intermediate validation requires HPLC-MS to confirm molecular weight and 1H/13C NMR to verify regioselectivity. For piperidine-containing precursors, refluxing with sulfuric acid in methanol (as described for similar piperidyl esters) ensures esterification and deprotection .

Q. How should researchers address solubility challenges during purification of this compound?

Due to its polar sulfonyl and piperidine groups, solubility varies significantly with solvent polarity. Use gradient crystallization in mixed solvents (e.g., ethyl acetate/hexane) to isolate pure product. For column chromatography, employ silica gel with a polar eluent system (e.g., dichloromethane:methanol 9:1, 0.1% ammonia) to reduce tailing .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirm sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) groups.

- NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in the piperidine and sulfonylethyl moieties.

- HRMS : Validate molecular formula (e.g., C₁₀H₁₈N₂O₄S) with <2 ppm mass error .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during sulfonylation reactions?

Contradictions often arise from competing reaction pathways (e.g., over-sulfonylation or hydrolysis). Use stopped-flow NMR to monitor real-time intermediate formation. Adjust pH to stabilize reactive species: acidic conditions favor sulfonate ester formation, while neutral/basic conditions may promote hydrolysis .

Q. What strategies optimize regioselectivity in the alkylation of piperidin-4-yl precursors?

Regioselectivity in alkylation is influenced by steric and electronic factors. For example, bulky leaving groups (e.g., tosylates) favor substitution at the less hindered piperidine nitrogen. Computational tools like DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide solvent and catalyst selection .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS.

- Oxidative stability : Use radical initiators (e.g., AIBN) to simulate oxidative stress.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes with UV spectroscopy .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

- UPLC-QTOF-MS : Achieve ppm-level sensitivity for sulfonic acid byproducts.

- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IA).

- X-ray crystallography : Resolve ambiguous structural assignments (e.g., confirm sulfonyl vs. sulfonic acid tautomers) .

Data Analysis and Mechanistic Studies

Q. How can conflicting bioactivity data from in vitro vs. in vivo models be reconciled?

Discrepancies may stem from metabolic instability or poor membrane permeability. Perform ADME assays :

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Screen against piperidine-binding enzymes (e.g., monoamine oxidases).

- MD simulations (GROMACS) : Analyze binding pocket flexibility over 100-ns trajectories.

- QSAR models : Train on sulfonate ester datasets to predict IC₅₀ values .

Methodological Challenges

Q. How should researchers troubleshoot low yields in large-scale syntheses?

Q. What protocols ensure reproducibility in multi-step syntheses?

- In-line PAT (Process Analytical Technology) : Monitor reaction progress via FT-IR probes.

- Strict anhydrous conditions : Use molecular sieves for moisture-sensitive steps (e.g., sulfonylation).

- Detailed SOPs : Include quenching times and workup protocols to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.